molecular formula C14H15ClN2O2 B2458549 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole CAS No. 478032-76-7

2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole

Cat. No.: B2458549
CAS No.: 478032-76-7
M. Wt: 278.74
InChI Key: XXODPMLPVQBWQQ-LZYBPNLTSA-N
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Description

2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry . This compound, like other indole derivatives, is of interest for its potential pharmacological properties and synthetic versatility.

Mechanism of Action

The mechanism of action of 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole include other indole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(2)14(18)19-16-8-11-10-6-4-5-7-12(10)17(3)13(11)15/h4-9H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODPMLPVQBWQQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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